molecular formula C18H22N4O2S B2771281 N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899969-32-5

N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2771281
CAS No.: 899969-32-5
M. Wt: 358.46
InChI Key: AOKSOGCGSIYMBZ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(2)8-9-19-17(23)18(24)20-16-14-10-25-11-15(14)21-22(16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKSOGCGSIYMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide (CAS Number: 899969-32-5) is a synthetic compound characterized by a thieno[3,4-c]pyrazole core structure. This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The following sections detail its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 358.4579 g/mol
  • SMILES Notation : CC(CCNC(=O)C(=O)Nc1c2CSCc2nn1c1ccccc1)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways and cell proliferation. The compound exhibits significant inhibition of histone deacetylase (HDAC) enzymes, particularly HDAC6, which plays a crucial role in regulating inflammation and cell survival.

Key Mechanisms:

  • HDAC Inhibition : The compound demonstrates selective inhibition of HDAC6 with an IC50 value of approximately 4.95 nM, indicating its potential as an anti-inflammatory agent .
  • Anti-inflammatory Activity : It effectively reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro, suggesting its utility in managing conditions characterized by excessive inflammation .
  • Antinecroptotic Effects : In models of acute liver injury, this compound has shown protective effects against necrosis, enhancing cell survival during inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeAssay/ModelResult/EffectReference
HDAC6 InhibitionEnzymatic assayIC50 = 4.95 nM
Anti-inflammatoryCytokine release assayReduced TNF-α, IL-1β, IL-6
Necroptosis PreventionMouse model (APAP-induced ALI)Significant protective effect at 40 mg/kg

Case Study 1: Acute Liver Injury Model

In a recent study involving a mouse model of acetaminophen-induced acute liver injury (ALI), this compound was administered at a dose of 40 mg/kg. The results indicated significant therapeutic efficacy with reduced liver damage markers and improved survival rates compared to control groups. This suggests that the compound could be a promising candidate for further development in treating ALI-related diseases .

Case Study 2: In Vitro Cytokine Modulation

In vitro studies demonstrated that treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines from activated macrophages. This effect was quantified using ELISA assays and supports the hypothesis that the compound can modulate immune responses effectively .

Q & A

Q. What are the key synthetic steps for preparing N-(3-methylbutyl)-N'-{2-phenyl-thieno[3,4-c]pyrazol-3-yl}ethanediamide?

  • Methodological Answer : The synthesis involves: (i) Formation of the thieno[3,4-c]pyrazole core via cyclization of thieno precursors with hydrazine derivatives under reflux conditions . (ii) Subsequent coupling of the core with N-(3-methylbutyl)oxalyl chloride in the presence of a base (e.g., triethylamine) and solvent (e.g., dichloromethane) . (iii) Purification via column chromatography or recrystallization. Key challenges include controlling reaction pH and temperature to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substituent positions and purity (e.g., phenyl group protons at δ 7.2–7.6 ppm, methylbutyl protons at δ 0.8–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. What are the primary biological targets investigated for this compound?

  • Methodological Answer : The thieno[3,4-c]pyrazole core interacts with enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors) via hydrogen bonding and π-π stacking. Target identification typically involves:
  • In silico docking (e.g., AutoDock Vina) to predict binding pockets .
  • Surface Plasmon Resonance (SPR) for kinetic binding assays .

Q. How does the compound participate in common chemical reactions?

  • Methodological Answer :
  • Oxidation : The sulfide group in the thieno core can be oxidized to sulfone using H₂O₂ or KMnO₄ .
  • Nucleophilic Substitution : The benzyl group undergoes substitution with amines or thiols under basic conditions .
  • Reduction : LiAlH₄ reduces amide groups to amines, enabling derivative synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Screening : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Gradients : Gradual heating (50°C → 80°C) reduces side reactions. Monitor via TLC .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference skews results .
  • Structural Confirmation : Re-analyze batch purity via HPLC-MS to exclude impurities as activity drivers .

Q. How to design analogs for improved target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 3-methylbutyl group with bulkier tert-butyl or polar hydroxyethyl groups to modulate steric/electronic effects .
  • Crystallography : Solve co-crystal structures with targets (e.g., using SHELX ) to guide rational modifications.

Q. What computational methods predict off-target interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess off-target risks (e.g., using GROMACS) .
  • Pharmacophore Modeling : Identify shared features with known inhibitors of unrelated targets (e.g., cytochrome P450s) .

Q. How to address low reproducibility in synthetic protocols?

  • Methodological Answer :
  • Standardized Reagents : Use freshly distilled hydrazine to prevent degradation .
  • Inert Atmosphere : Conduct reactions under N₂ to avoid oxidation of sensitive intermediates .

Q. What in vitro assays are suitable for evaluating therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition : Measure IC₅₀ against purified kinases via fluorescence-based ADP-Glo™ assays .
  • Cell Migration Assays : Use Boyden chambers to assess anti-metastatic effects in cancer lines .

Notes

  • Structural and methodological details sourced from PubChem , crystallography tools (SHELX ), and peer-reviewed protocols .
  • Advanced FAQs emphasize reproducibility, computational validation, and resolving data conflicts.

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